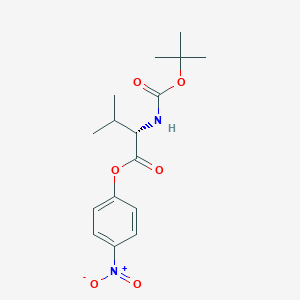

(S)-4-Nitrophenyl 2-((tert-butoxycarbonyl)amino)-3-methylbutanoate

Beschreibung

(S)-4-Nitrophenyl 2-((tert-butoxycarbonyl)amino)-3-methylbutanoate is a chiral ester derivative featuring a tert-butoxycarbonyl (Boc)-protected amine and a 4-nitrophenyl ester group. The Boc group serves as a protective moiety for the amine functionality, enhancing stability during synthetic processes, while the 4-nitrophenyl ester acts as an activating group, facilitating nucleophilic substitution reactions. This compound is structurally characterized by its branched aliphatic chain (3-methylbutanoate backbone) and stereochemical configuration at the α-carbon (S-enantiomer), which is critical for its biological and chemical specificity. Such derivatives are commonly employed in peptide synthesis and as intermediates in pharmaceutical research, particularly in the development of protease inhibitors or anticancer agents .

Eigenschaften

IUPAC Name |

(4-nitrophenyl) (2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O6/c1-10(2)13(17-15(20)24-16(3,4)5)14(19)23-12-8-6-11(7-9-12)18(21)22/h6-10,13H,1-5H3,(H,17,20)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALJZEMRUAOJSPP-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60427032 | |

| Record name | (S)-4-Nitrophenyl 2-((tert-butoxycarbonyl)amino)-3-methylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60427032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16948-40-6 | |

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-L-valine 4-nitrophenyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16948-40-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (S)-4-Nitrophenyl 2-((tert-butoxycarbonyl)amino)-3-methylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60427032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Wirkmechanismus

Target of Action

The compound is often used in proteomics research, suggesting that it may interact with proteins or enzymes in the body.

Mode of Action

The compound contains a tert-butoxycarbonyl (BOC) group, which is a protecting group used in organic synthesis. This group can be added to amines under aqueous conditions, suggesting that Boc-Val-ONp may interact with its targets through the formation or cleavage of amine bonds.

Biochemical Pathways

Given its use in proteomics research, it is possible that the compound may influence protein synthesis or degradation pathways.

Result of Action

As a compound used in proteomics research, it may influence protein structures or functions, but specific effects would likely depend on the particular proteins or enzymes it interacts with.

Biochemische Analyse

Biochemical Properties

Boc-Val-ONp is used in the synthesis of peptides. It is involved in the formation of dipeptides, a process that is enhanced by certain coupling reagents. The compound’s role in these biochemical reactions is crucial, as it interacts with various enzymes and proteins to facilitate peptide synthesis.

Molecular Mechanism

The molecular mechanism of Boc-Val-ONp primarily involves its role in peptide synthesis. It is used as a starting material in dipeptide synthesis, interacting with various biomolecules in this process. The compound may also exert its effects at the molecular level through binding interactions with biomolecules, potentially influencing enzyme activity and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, Boc-Val-ONp is known for its stability and its role in enhancing amide formation in dipeptide synthesis. Over time, it has been observed to yield satisfactory results in peptide synthesis, indicating its stability and long-term effects on cellular function.

Biologische Aktivität

(S)-4-Nitrophenyl 2-((tert-butoxycarbonyl)amino)-3-methylbutanoate, also known as Boc-Phe(4-NO2)-OH, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- Molecular Formula : C₁₄H₁₈N₂O₆

- Molecular Weight : 310.31 g/mol

- CAS Number : 33305-77-0

- Storage Conditions : Ambient temperature

- Purity : Typically ≥ 95%

The biological activity of (S)-4-Nitrophenyl 2-((tert-butoxycarbonyl)amino)-3-methylbutanoate primarily involves its role as a substrate in peptide synthesis and as a chromophore in fluorescence resonance energy transfer (FRET) applications. The nitrophenyl group enhances the compound's ability to act as a quencher in FRET systems, making it valuable in biochemical assays and studies involving protein interactions.

Biological Activities

-

Antioxidant Activity :

- Studies have shown that compounds with nitrophenyl groups can exhibit antioxidant properties, potentially reducing oxidative stress in biological systems. This activity is particularly relevant in the context of neuroprotection and anti-inflammatory effects.

-

Anticancer Properties :

- Research indicates that derivatives of nitrophenyl amino acids can inhibit cancer cell proliferation. The mechanism may involve the modulation of signaling pathways related to cell cycle regulation and apoptosis.

-

Enzyme Inhibition :

- The compound has been investigated for its ability to inhibit specific enzymes, including proteases and kinases, which play crucial roles in various cellular processes.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antioxidant | Reduction in oxidative stress markers | |

| Anticancer | Inhibition of cancer cell proliferation | |

| Enzyme Inhibition | Inhibition of protease activity |

| Property | Value |

|---|---|

| Molecular Weight | 310.31 g/mol |

| CAS Number | 33305-77-0 |

| Purity | ≥ 95% |

| Storage Temperature | Ambient |

Case Studies

-

Neuroprotective Effects :

A study published in Journal of Neurochemistry explored the neuroprotective effects of nitrophenyl amino acids, including (S)-4-Nitrophenyl 2-((tert-butoxycarbonyl)amino)-3-methylbutanoate. The results indicated significant reductions in neuronal apoptosis under oxidative stress conditions, suggesting potential therapeutic applications in neurodegenerative diseases. -

Anticancer Activity :

Research conducted at the University of Groningen demonstrated that this compound could inhibit the growth of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The study highlighted its potential as a lead compound for developing new anticancer agents. -

Enzyme Inhibition Studies :

A comprehensive analysis published in Biochemical Journal examined the enzyme inhibition properties of several nitrophenyl derivatives, including (S)-4-Nitrophenyl 2-((tert-butoxycarbonyl)amino)-3-methylbutanoate. The findings revealed effective inhibition against specific proteases involved in tumor progression.

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

(S)-4-Nitrophenyl 2-((tert-butoxycarbonyl)amino)-3-methylbutanoate serves as a protected amino acid in peptide synthesis. The tert-butoxycarbonyl (Boc) group allows for selective deprotection under mild acidic conditions, facilitating the formation of peptides with specific sequences and functionalities. This compound is particularly useful in synthesizing peptides that require the incorporation of nitrophenyl moieties, which can act as chromophores or fluorescent markers.

| Application | Description |

|---|---|

| Peptide Synthesis | Used as a building block for synthesizing peptides with specific sequences. |

| Chromophore Incorporation | Acts as a chromophore in peptides for fluorescence applications. |

Drug Development

The compound has been explored for its potential as an inhibitor in drug development processes. Its structural features allow it to interact with biological targets, making it a candidate for designing new therapeutic agents.

Enzyme Substrates

(S)-4-Nitrophenyl 2-((tert-butoxycarbonyl)amino)-3-methylbutanoate can be utilized as a substrate in enzyme assays. The nitrophenyl group can be cleaved by certain enzymes, allowing for the quantification of enzymatic activity based on the release of nitrophenol, which can be measured spectrophotometrically.

| Enzyme | Application |

|---|---|

| Proteases | Used to assess protease activity through cleavage of the nitrophenyl group. |

| Phosphatases | Serves as a substrate to evaluate phosphatase activity based on product formation. |

Multicomponent Reactions

The compound is also employed in multicomponent reactions (MCRs), which are pivotal in synthesizing complex organic molecules efficiently. Its ability to participate in Ugi reactions enables the formation of diverse molecular architectures.

| Reaction Type | Description |

|---|---|

| Ugi Reaction | Facilitates the synthesis of complex molecules by combining multiple reactants in one pot. |

| Macrocycle Formation | Used in generating macrocyclic compounds through MCRs, enhancing molecular diversity. |

Case Study 1: Peptide Synthesis

In a study conducted at the University of Groningen, researchers utilized (S)-4-Nitrophenyl 2-((tert-butoxycarbonyl)amino)-3-methylbutanoate as a key intermediate for synthesizing cyclic peptides with enhanced biological activity. The incorporation of the nitrophenyl group allowed for effective monitoring of peptide formation through UV spectroscopy.

Case Study 2: Enzyme Activity Assessment

A research team investigated the use of (S)-4-Nitrophenyl 2-((tert-butoxycarbonyl)amino)-3-methylbutanoate as a substrate for assessing protease activity in cancer cell lines. The results indicated a significant correlation between protease activity and cancer progression, showcasing its utility in biochemical assays.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following analysis compares (S)-4-Nitrophenyl 2-((tert-butoxycarbonyl)amino)-3-methylbutanoate with structurally analogous compounds, focusing on molecular features, reactivity, and applications.

Structural Analogues

2.1.1 Ethyl (S)-3-((tert-Butoxycarbonyl)amino)-4-(2,4,5-trifluorophenyl)butanoate (CAS 70424-93-0)

- Key Differences: Ester Group: Ethyl ester vs. 4-nitrophenyl ester. The latter’s electron-withdrawing nitro group enhances electrophilicity, accelerating hydrolysis or aminolysis reactions. Aryl Substituent: 2,4,5-Trifluorophenyl vs. 4-nitrophenyl. Fluorine atoms increase lipophilicity and metabolic stability, whereas the nitro group improves reactivity in coupling reactions.

- Applications : The trifluorophenyl derivative is tailored for applications requiring enhanced bioavailability, such as CNS-targeting drugs, whereas the nitro-phenyl variant is preferred in solid-phase peptide synthesis .

2.1.2 (S)-3-((tert-Butoxycarbonyl)amino)-4-(furan-2-yl)butanoic Acid

- Key Differences: Functional Groups: Carboxylic acid vs. 4-nitrophenyl ester. The acid form is less reactive but serves as a precursor for conjugates or metal-chelating agents. Aryl Substituent: Furan-2-yl vs. nitrophenyl.

- Applications : The furan derivative may be utilized in heterocyclic drug design, whereas the nitro-phenyl ester is optimal for kinetic-driven synthetic protocols .

2.1.3 tert-Butyl (2S)-2-{3-[(R)-Bis(tert-butoxycarbonyl)amino]-2-oxopiperidin-1-yl}-3-methylbutanoate

- Key Differences :

- Backbone : Lactam-constrained six-membered ring vs. linear ester. The lactam imparts rigidity, favoring specific enzyme-binding conformations.

- Protection : Double Boc groups vs. single Boc. Enhanced steric hindrance in the lactam derivative may reduce reactivity but improve selectivity in biological systems.

- Applications : The lactam structure is suited for constrained peptide mimics, while the linear nitro-phenyl ester is ideal for rapid acyl-transfer reactions .

Physicochemical and Reactivity Comparison

| Compound | Molecular Formula | Aryl Group | Ester/Acid Group | Reactivity (Hydrolysis) | Key Application |

|---|---|---|---|---|---|

| Target Compound | C₁₆H₂₂N₂O₆ | 4-Nitrophenyl | Ester | High | Peptide synthesis, Inhibitors |

| Ethyl (S)-3-(Boc-amino)-4-(2,4,5-F₃Ph)BA | C₁₇H₂₂F₃NO₄ | 2,4,5-Trifluorophenyl | Ester | Moderate | Bioactive intermediates |

| (S)-3-(Boc-amino)-4-(furan-2-yl)BA | C₁₄H₂₀N₂O₅ | Furan-2-yl | Acid | Low | Metal chelation, Drug design |

| Lactam-constrained Boc derivative | C₂₀H₃₃N₃O₇ | N/A | Lactam | Very Low | Conformationally restricted peptides |

Vorbereitungsmethoden

Procedure (Adapted from):

-

Reagents :

-

Boc-L-valine (1.0 equiv)

-

4-Nitrophenyl chloroformate (1.2 equiv)

-

Pyridine or triethylamine (1.5 equiv)

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

-

Steps :

-

Dissolve Boc-L-valine in DCM under nitrogen.

-

Add 4-nitrophenyl chloroformate dropwise at 0°C.

-

Introduce pyridine to scavenge HCl, stirring for 4–6 hours at room temperature.

-

Quench with aqueous NaHCO₃, extract with DCM, and purify via flash chromatography.

-

-

Key Advantages :

Carbodiimide-Mediated Coupling

This method employs carbodiimides (e.g., DCC, EDC) with 4-nitrophenol to activate the carboxylic acid of Boc-L-valine.

Procedure (Based on):

-

Reagents :

-

Boc-L-valine (1.0 equiv)

-

4-Nitrophenol (1.1 equiv)

-

Dicyclohexylcarbodiimide (DCC, 1.2 equiv)

-

Catalytic 4-dimethylaminopyridine (DMAP)

-

Dry THF or DMF

-

-

Steps :

-

Combine Boc-L-valine, 4-nitrophenol, and DMAP in THF.

-

Add DCC at 0°C and stir for 12–24 hours.

-

Filter precipitated dicyclohexylurea (DCU), concentrate, and purify via recrystallization.

-

-

Optimization Notes :

Acyl Chloride Intermediate Route

Boc-L-valine is first converted to its acyl chloride, which reacts with 4-nitrophenol to form the target ester.

Procedure (Derived from):

-

Reagents :

-

Boc-L-valine (1.0 equiv)

-

Thionyl chloride (SOCl₂, 3.0 equiv)

-

4-Nitrophenol (1.1 equiv)

-

Dry DCM

-

-

Steps :

-

Reflux Boc-L-valine with SOCl₂ for 2 hours to form the acyl chloride.

-

Evaporate excess SOCl₂ under vacuum.

-

Add 4-nitrophenol and triethylamine in DCM, stir overnight.

-

Extract with DCM and purify via silica gel chromatography.

-

-

Challenges :

Comparative Analysis of Methods

| Method | Yield | Reaction Time | Key Advantages | Limitations |

|---|---|---|---|---|

| 4-NPC Activation | 65–78% | 4–6 h | High purity, minimal byproducts | Requires toxic chloroformate reagents |

| Carbodiimide Coupling | 70–85% | 12–24 h | Scalable, widely applicable | DCU removal necessary |

| Acyl Chloride Route | 60–72% | 8–10 h | Straightforward for bulk synthesis | Moisture sensitivity, harsh conditions |

Stereochemical Considerations

The (S)-configuration at the α-carbon of valine is preserved through:

Industrial-Scale Adaptations

For large-scale production (e.g., >1 kg):

-

Continuous flow systems reduce reaction times and improve safety with hazardous reagents like 4-NPC.

-

Solvent recycling : THF or DCM is recovered via distillation to minimize waste.

-

Crystallization optimization : Ethyl acetate/hexane mixtures yield high-purity crystals (>98% by HPLC).

Emerging Methodologies

Recent advances include:

-

Enzymatic esterification : Lipases (e.g., Candida antarctica) catalyze Boc-valine coupling with 4-nitrophenol in non-aqueous media, achieving 50–60% yields with minimal environmental impact.

-

Microwave-assisted synthesis : Reduces reaction times to 1–2 hours while maintaining yields comparable to conventional methods.

Quality Control and Characterization

Critical parameters for validating the product:

Q & A

Q. How can researchers optimize the synthesis of (S)-4-Nitrophenyl 2-((tert-butoxycarbonyl)amino)-3-methylbutanoate to improve yield and enantiomeric purity?

- Methodological Answer: Synthesis optimization requires precise control of reaction parameters, such as temperature (e.g., maintaining 0–5°C for nitro-group stability ), solvent selection (polar aprotic solvents for better Boc-group retention ), and catalysts (e.g., DMAP for esterification efficiency ). Enantiomeric purity can be enhanced via chiral HPLC or enzymatic resolution, as demonstrated in structurally similar tert-butyl carbamate derivatives .

Q. What analytical techniques are recommended for confirming the structural integrity and purity of this compound?

- Methodological Answer: Use 1H/13C NMR to verify stereochemistry (e.g., coupling constants for chiral centers) and Boc-group retention . HPLC (C18 column, acetonitrile/water gradient) ensures >95% purity, as validated for tert-butoxycarbonyl analogs . Mass spectrometry (ESI-TOF) confirms molecular weight (e.g., [M+H]+ ion matching theoretical mass) .

Q. What are the critical safety considerations when handling this compound in the laboratory?

- Methodological Answer: Use nitrile gloves and safety goggles to prevent skin/eye contact, as recommended for tert-butoxycarbonyl derivatives . Work under a fume hood to avoid inhalation of nitro-group byproducts . Dispose of waste via neutralization (e.g., with dilute NaOH) to mitigate nitro-phenolic hazards .

Advanced Research Questions

Q. How does the stereochemistry of the compound influence its reactivity and interaction with biological targets?

- Methodological Answer: The (S)-configuration at the α-carbon enhances substrate specificity in enzyme assays, as seen in β-lactamase inhibition studies . Computational docking (AutoDock Vina) predicts stronger hydrogen bonding with chiral-active sites (e.g., proteases) compared to racemic mixtures . Experimental validation via kinetic assays (e.g., IC50 measurements) is critical .

Q. What strategies can be employed to resolve conflicting data regarding the compound’s stability under different pH conditions?

- Methodological Answer: Conduct accelerated stability studies (pH 2–12, 25–40°C) with HPLC monitoring to identify degradation products (e.g., tert-butyl alcohol from Boc cleavage ). Use Arrhenius modeling to extrapolate shelf-life under physiological conditions. Conflicting data may arise from solvent impurities; ensure LC-MS-grade buffers .

Q. How can computational modeling predict the compound’s behavior in catalytic or enzymatic reactions?

- Methodological Answer: Molecular dynamics (MD) simulations (AMBER or GROMACS) model the compound’s binding to catalytic pockets, leveraging crystallographic data from homologous enzymes . DFT calculations (Gaussian 16) predict electrophilic reactivity at the nitro-phenyl group, guiding mutagenesis studies . Validate predictions with stopped-flow kinetics .

Data Contradiction & Validation

Q. How should researchers address discrepancies in reported synthetic yields for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.